![molecular formula C11H12N6O2S2 B2768199 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1207029-47-7](/img/structure/B2768199.png)
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Description
The compound contains a tetrazole group, which is a type of heterocyclic aromatic compound that consists of a five-membered ring containing four nitrogen atoms and one carbon atom . It also contains a thiazole group, which is a similar type of compound but with a ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Scientific Research Applications
Antitumor Activity
A study by Shams et al. (2010) explored the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds, which include the chemical structure of interest, showed significant antiproliferative activity against human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The synthesis approach highlighted the potential of these compounds for further biological investigations and anticancer drug development due to their high inhibitory effects (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antimicrobial Effects
Research by Cankilic and Yurttaş (2017) focused on the antimicrobial activities of novel thiazole derivatives, including 2-[(1/4-methylimidazol/triazol/tetrazol-2/3/5-yl)thio]-N-(4-substituted thiazol-2-yl) acetamide derivatives. These substances demonstrated considerable antimicrobial effects against a range of pathogenic microorganisms, highlighting their potential as antimicrobial agents. This study contributes to the understanding of the compound's role in combating microbial infections (Cankilic & Yurttaş, 2017).
Synthetic Pathways and Chemical Transformations
A paper by Schmeyers and Kaupp (2002) discussed the cascade reactions of versatile thioureido-acetamides, which are precursors for the synthesis of various heterocyclic compounds, including 2-iminothiazoles and thiohydantoins. Although this study does not directly mention the compound , it provides insights into synthetic pathways that might be relevant for its synthesis and the creation of related structures. These findings are crucial for understanding the chemical versatility and potential applications of such compounds in material science and synthetic organic chemistry (Schmeyers & Kaupp, 2002).
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S2/c1-17-11(14-15-16-17)20-5-8(19)13-10-12-6-3-2-4-7(18)9(6)21-10/h2-5H2,1H3,(H,12,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYULCTYJYLRGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=NC3=C(S2)C(=O)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide |
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